molecular formula C21H22N4O3S B3011689 N-(4-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide CAS No. 921484-60-8

N-(4-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide

Cat. No. B3011689
CAS RN: 921484-60-8
M. Wt: 410.49
InChI Key: BTUHHFCSLZPEBP-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-(2-(3-(m-tolyl)ureido)thiazol-4-yl)acetamide, also known as MTUT, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTUT is a thiazolidinone derivative that has been synthesized through a multi-step process, and it has been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Synthesis and Biological Activities

A study by Gull et al. (2016) on N-(6-arylbenzo[d]thiazol-2-yl)acetamides, which shares a structural resemblance with the compound , showcased the synthesis of a new series of compounds using C-C coupling methodology. These compounds were evaluated for various biological activities like antioxidant, antibacterial, haemolytic, and urease inhibition activities. They exhibited moderate to good activities, with significant activity noted for urease inhibition. The study emphasized the importance of structure-activity relationships and molecular docking studies to understand the interaction with biological targets (Gull et al., 2016).

Anticancer and Antimicrobial Applications

Research on derivatives of similar compounds has shown promising anticancer and antimicrobial properties. For example, Havrylyuk et al. (2010) performed antitumor screening on several novel 4-thiazolidinones with benzothiazole moiety. These compounds exhibited considerable anticancer activity against various cancer cell lines, highlighting the potential of thiazole-containing compounds in developing new anticancer therapies (Havrylyuk et al., 2010).

Optical and Material Science Research

In the field of materials science, Yakuphanoglu et al. (2005) investigated the optical behavior of complexes derived from a thiazole compound. The study focused on optical reflectance and transmittance measurements, determining optical band gaps and analyzing the refractive index and extinction coefficient. Such research demonstrates the utility of thiazole derivatives in understanding the optical properties of materials, which could be applied in designing new optical materials and devices (Yakuphanoglu et al., 2005).

properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[2-[(3-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-14-4-3-5-16(10-14)23-20(27)25-21-24-17(13-29-21)11-19(26)22-12-15-6-8-18(28-2)9-7-15/h3-10,13H,11-12H2,1-2H3,(H,22,26)(H2,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUHHFCSLZPEBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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